5-Chloro-2-(difluoromethoxy)benzaldehyde
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Overview
Description
5-Chloro-2-(difluoromethoxy)benzaldehyde: is an organic compound with the molecular formula C8H5ClF2O2 and a molecular weight of 206.57 g/mol . It is characterized by the presence of a chloro group, a difluoromethoxy group, and an aldehyde group attached to a benzene ring. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(difluoromethoxy)benzaldehyde typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with difluoromethyl ether in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloro-2-(difluoromethoxy)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 5-chloro-2-(difluoromethoxy)benzoic acid.
Reduction: Formation of 5-chloro-2-(difluoromethoxy)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
Chemistry: 5-Chloro-2-(difluoromethoxy)benzaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology: In biological research, this compound is used to study the effects of aldehyde-containing compounds on cellular processes. It is also used in the development of fluorescent probes and labeling agents .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of drug candidates. It is also studied for its antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .
Mechanism of Action
The mechanism of action of 5-Chloro-2-(difluoromethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
- 2-Chloro-5-(trifluoromethyl)benzaldehyde
- 4-Chloro-2-(difluoromethoxy)benzaldehyde
- 5-Chloro-2-(trifluoromethoxy)benzaldehyde
Comparison:
- 2-Chloro-5-(trifluoromethyl)benzaldehyde: Similar structure but with a trifluoromethyl group instead of a difluoromethoxy group. This difference can affect the compound’s reactivity and biological activity .
- 4-Chloro-2-(difluoromethoxy)benzaldehyde: The position of the chloro group is different, which can influence the compound’s chemical properties and reactivity .
- 5-Chloro-2-(trifluoromethoxy)benzaldehyde: Similar structure but with a trifluoromethoxy group. This compound may exhibit different chemical and biological properties compared to 5-Chloro-2-(difluoromethoxy)benzaldehyde .
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique chemical structure allows it to participate in various reactions and interact with biological targets, making it a valuable tool in the development of new materials, drugs, and chemical processes.
Properties
IUPAC Name |
5-chloro-2-(difluoromethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c9-6-1-2-7(13-8(10)11)5(3-6)4-12/h1-4,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNLODWJIKMPDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=O)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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